molecular formula C12H15ClN2O2 B2939423 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1428380-29-3

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2939423
CAS RN: 1428380-29-3
M. Wt: 254.71
InChI Key: JKZDFMDUMLWAKF-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known as CP-544326, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological properties.

Scientific Research Applications

Prodrug for PCSK9 Inhibition

PF-06815345: is a liver-targeted, orally available prodrug that is converted by liver carboxyesterase (CES1) into an active drug that selectively inhibits PCSK9 protein synthesis. This has implications for cholesterol management and cardiovascular diseases .

Potential in Drug Discovery

This compound holds potential in various applications such as drug discovery and synthesis of novel compounds due to its unique structure.

Mechanism of Action

Target of Action

The primary target of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways:

These pathways work in concert to regulate plasma glucose levels, making this compound a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

It was noted that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .

Result of Action

The activation of GPR119 by this compound results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to improved glycemic control, making it a potential therapeutic agent for type 2 diabetes .

properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9(16)15-6-4-11(5-7-15)17-12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDFMDUMLWAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

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